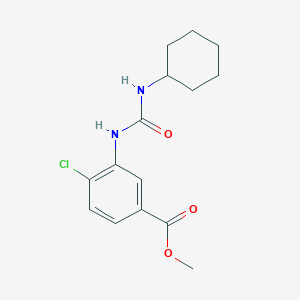

Methyl 4-chloro-3-(3-cyclohexylureido)benzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-(cyclohexylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-21-14(19)10-7-8-12(16)13(9-10)18-15(20)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLJZYLBABSOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazomethane-Mediated Esterification of 4-Chloroanthranilic Acid

4-Chloroanthranilic acid is treated with diazomethane in anhydrous ether or tetrahydrofuran (THF) at 0°C to yield methyl 4-chloro-2-aminobenzoate. This reaction capitalizes on diazomethane’s ability to selectively methylate carboxylic acids without affecting aromatic amines.

Procedure :

- Dissolve 4-chloroanthranilic acid (1.0 equiv) in dry ether.

- Add diazomethane (1.2 equiv) dropwise at 0°C under nitrogen.

- Stir for 2 hours, then evaporate under reduced pressure.

- Purify the residue via recrystallization from hexane/ethyl acetate (3:1).

Key Considerations :

Base-Catalyzed Methanolysis of 4-Chloroisatoic Anhydride

4-Chloroisatoic anhydride undergoes methanolysis in the presence of dimethylaminopyridine (DMAP) to produce methyl 4-chloro-2-aminobenzoate. This method avoids diazomethane and is preferred for scalability.

Procedure :

- Reflux 4-chloroisatoic anhydride (1.0 equiv) in methanol with DMAP (0.1 equiv) for 6 hours.

- Concentrate the mixture and extract with dichloromethane.

- Wash with 5% HCl to remove DMAP, dry over Na₂SO₄, and evaporate.

Preparation of Cyclohexyl Isocyanate

Cyclohexyl isocyanate is synthesized from cyclohexylamine using trichloromethyl chloroformate (diphosgene) in dioxane at 60°C.

Procedure :

- Add cyclohexylamine (1.0 equiv) to dioxane at 0°C.

- Introduce trichloromethyl chloroformate (1.1 equiv) and heat to 60°C for 6 hours.

- Distill under reduced pressure to isolate cyclohexyl isocyanate.

Safety Note : Diphosgene is a toxic gas; reactions require controlled ventilation and inert atmosphere.

Ureido Bond Formation: Coupling Methyl 4-Chloro-2-Aminobenzoate with Cyclohexyl Isocyanate

The final step involves nucleophilic attack of the aromatic amine on the isocyanate’s electrophilic carbon, forming the ureido linkage.

Procedure :

- Dissolve methyl 4-chloro-2-aminobenzoate (1.0 equiv) in anhydrous THF.

- Add cyclohexyl isocyanate (1.05 equiv) dropwise at room temperature.

- Stir for 6–12 hours under nitrogen.

- Quench with ice-cold saturated NaHCO₃ and extract with ethyl acetate.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Insights :

- Solvent : THF outperforms DMF or toluene in reaction rate and yield.

- Stoichiometry : A slight excess of isocyanate (1.05 equiv) ensures complete conversion.

- Temperature : Prolonged stirring at room temperature minimizes side products (e.g., biuret formation).

Analytical Data and Characterization

Table 1: Spectroscopic Data for this compound

Challenges and Mitigation Strategies

- Isocyanate Handling : Use Schlenk techniques to exclude moisture.

- Byproduct Formation : Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 1:1).

- Purification : Silica gel chromatography effectively separates unreacted amine and urea byproducts.

Scientific Research Applications

Methyl 4-chloro-3-(3-cyclohexylureido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(3-cyclohexylureido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylureido group may play a role in binding to these targets, while the chloro and ester groups can influence the compound’s reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and functional groups of Methyl 4-chloro-3-(3-cyclohexylureido)benzoate with related compounds:

| Compound Name | Substituents/Functional Groups | Key Structural Features |

|---|---|---|

| This compound | Cl, 3-cyclohexylureido, methyl ester | Ureido group for H-bonding; lipophilic tail |

| Methyl benzoate | Methyl ester | Simple ester; volatile |

| Methyl 4-chloro-3-(cyanomethyl)benzoate | Cl, cyanomethyl, methyl ester | Nitrile group (electron-withdrawing) |

| Benzyl benzoate | Benzyl ester | Aromatic ester; low volatility |

| Methyl 2,4-dihydroxy-6-methyl benzoate | 2,4-dihydroxy, 6-methyl | Polar hydroxyl groups; antifungal activity |

Physicochemical Properties

| Property | This compound | Methyl benzoate | Benzyl benzoate |

|---|---|---|---|

| Lipophilicity | High (cyclohexyl group) | Moderate | High |

| Aqueous Solubility | Low | Moderate | Low |

| Volatility | Low | High | Low |

| Stability | Enhanced by Cl and ureido groups | Moderate | High |

Biological Activity

Methyl 4-chloro-3-(3-cyclohexylureido)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C_{15}H_{18}ClN_{1}O_{2}

- Molecular Weight : 281.76 g/mol

- IUPAC Name : this compound

The compound features a benzoate moiety substituted with a urea group, which is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzyme Activity : Compounds with structural similarities have been shown to inhibit specific enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation .

- Apoptosis Induction : Related compounds have demonstrated the ability to activate apoptotic pathways, particularly through the activation of caspases involved in programmed cell death .

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest:

- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer types, including lung (A549), liver (HepG2), and colorectal (HCT-116) cancer cells.

- Dose-Response Relationship : Cytotoxicity was observed to be dose-dependent, with higher concentrations leading to increased cell death.

Case Studies

-

Case Study on EGFR Inhibition :

- A study demonstrated that derivatives similar to this compound effectively inhibited EGFR activity, leading to reduced proliferation in cancer cell lines. The compound's ability to bind to the ATP-binding site of EGFR was confirmed through molecular docking studies.

-

Anti-inflammatory Activity :

- Another investigation highlighted the compound's potential in reducing inflammation markers in vitro. It was found to lower the levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential therapeutic role in inflammatory diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 4-chloro-3-(3-cyclohexylureido)benzoate to achieve high yields?

- Methodological Answer : A stepwise approach using reagents like DIPEA (diisopropylethylamine) under controlled temperatures (-35°C to 35°C) can improve yield. For example, sequential substitution reactions with intermediates (e.g., 2,4,6-trichlorotriazine) and careful stoichiometric adjustments (1.00–1.50 equiv.) are critical. Post-synthesis purification via crystallization (e.g., CHCl3/n-hexane solvent system) enhances purity .

Q. How can conflicting NMR signals in the characterization of this compound be resolved?

- Methodological Answer : Overlapping signals in NMR (e.g., missing aromatic carbons) can be resolved using advanced techniques like HSQC (heteronuclear single quantum coherence) or HMBC (heteronuclear multiple bond correlation) spectroscopy. Temperature-controlled NMR experiments (e.g., 120°C in DMSO-d) may also reduce signal overlap .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Precipitation with low-polarity solvents (e.g., LP) followed by recrystallization in CHCl3/n-hexane (1:1 ratio) is effective. Sonication-assisted crystallization improves crystal formation, and vacuum drying ensures solvent removal without thermal degradation .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Combine NMR, NMR, and IR spectroscopy to confirm functional groups (e.g., ester, urea). High-resolution mass spectrometry (HRMS) or X-ray crystallography can validate molecular geometry and substituent positions .

Advanced Research Questions

Q. How do the positions of chlorine and cyclohexylureido groups influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT calculations) can map electron density distributions. Compare with analogs (e.g., trifluoromethyl-substituted benzoates) to assess steric/electronic effects. Substituent position alters π-π stacking and hydrogen-bonding capacity, impacting reactivity in nucleophilic substitutions .

Q. What crystallographic methods are used to determine the molecular packing and hydrogen-bonding interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 294 K resolves molecular packing. Analyze C–H⋯O interactions and torsion angles to map hydrogen-bonding networks. Compare with structurally similar benzoates (e.g., methyl 4-(3-chloropropoxy)-3-methoxy-benzoate) to identify trends .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., fluoro instead of chloro) and test in kinase inhibition assays. Use molecular docking to predict binding affinities to target proteins (e.g., cyclin-dependent kinases). Correlate IC values with substituent electronic profiles .

Q. What in vitro assays are suitable for assessing the kinase inhibition potential of this compound?

- Methodological Answer : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR or VEGFR2). Measure competitive inhibition via ATP-binding site displacement. Validate results with Western blotting for downstream phosphorylation targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.